molecular formula C10H11Cl2N B13595444 3-(3,4-Dichlorobenzyl)azetidine

3-(3,4-Dichlorobenzyl)azetidine

Cat. No.: B13595444
M. Wt: 216.10 g/mol
InChI Key: AMDAHGKUQDMROB-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,4-dichlorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound. Azetidines are known for their significant ring strain, which influences their reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorobenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions . This approach allows for the preparation of functionalized azetidine derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the azetidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted azetidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring plays a crucial role in its reactivity and ability to interact with biological molecules . The compound may exert its effects through the cleavage of the nitrogen-carbon bond, leading to the formation of reactive intermediates that can interact with various targets.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2

InChI Key

AMDAHGKUQDMROB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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